

# Diatrizoic Acid-d6: A Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: *Diatrizoic acid-d6*

Cat. No.: *B563773*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Diatrizoic acid-d6**, a deuterated analog of the widely used X-ray contrast agent, Diatrizoic acid. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

## Core Chemical Properties

**Diatrizoic acid-d6** is a synthetic, iodinated aromatic compound. The introduction of deuterium at the acetyl groups offers a valuable tool for metabolic and pharmacokinetic studies, allowing for its differentiation from the non-deuterated form in biological matrices. A summary of its key chemical properties is presented below.

Property	Value	Reference
Chemical Name	3,5-Bis(acetyl-d3-amino)-2,4,6-triiodobenzoic acid	[1][2]
Synonyms	Amidotrizoic Acid-d6, Diatrizoate-d6, Urografin Acid-d6	[1][3]
CAS Number	1189668-69-6	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>3</sub> D <sub>6</sub> I <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	619.95 g/mol	[1][2][3]
Appearance	Off-White to Pale Beige Solid	[3]
Melting Point	>260°C (decomposes)	[3]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[3]

## Stability and Degradation

The stability of **Diatrizoic acid-d6** is a critical factor for its storage, handling, and application in research and pharmaceutical development. Based on data from its non-deuterated analog, Diatrizoic acid, the following stability profile can be inferred.

### Storage and Handling:

- **Recommended Storage:** For long-term stability, **Diatrizoic acid-d6** should be stored at 2-8°C in an amber vial to protect it from light.[1][3] For shorter periods, storage at -20°C is also recommended.[3]
- **Light Sensitivity:** Preparations containing diatrizoate are known to be sensitive to light and should be protected from strong light exposure to prevent degradation.[4]
- **Incompatibilities:** The compound should not be mixed with strong acids, alkalis, or strong oxidizing/reducing agents.

### Degradation Pathways:

Studies on the non-deuterated form, Diatrizoic acid, have shown that it can degrade under acidic and alkaline conditions. The primary degradation product identified is the 3,5-diamino derivative, which is also a synthetic precursor and has been noted to have cytotoxic effects.[5] The degradation reaction follows pseudo-first-order kinetics.[5]

Advanced oxidation processes, such as UV/persulfate treatment, can also effectively degrade diatrizoate.[6] The degradation efficiency can be influenced by the presence of other ions and humic acid.[6]

Below is a diagram illustrating the acid-catalyzed degradation of Diatrizoic acid to its 3,5-diamino derivative.

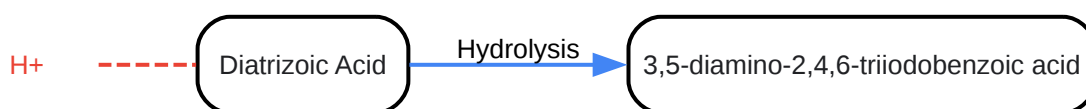


Figure 1: Acid-Catalyzed Degradation of Diatrizoic Acid

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Figure 1: Acid-Catalyzed Degradation of Diatrizoic Acid

## Experimental Protocols for Stability Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of **Diatrizoic acid-d6** and its degradation products. The following protocol is a recommended starting point based on methods developed for the non-deuterated form.

**Objective:** To develop and validate a stability-indicating HPLC method for the determination of **Diatrizoic acid-d6** in the presence of its degradation products.

### Materials and Reagents:

- **Diatrizoic acid-d6** reference standard
- Methanol (HPLC grade)

- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)

#### Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)

#### Chromatographic Conditions:

- Mobile Phase: Methanol:Water (25:75 v/v), with the pH of the water adjusted to 3 with phosphoric acid.[7]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 238 nm[5][7]
- Injection Volume: 20  $\mu$ L

#### Standard Solution Preparation:

Prepare a stock solution of **Diatrizoic acid-d6** in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-100  $\mu$ g/mL.[5]

#### Forced Degradation Studies:

To assess the stability-indicating nature of the method, forced degradation studies should be performed on a solution of **Diatrizoic acid-d6**.

- Acidic Hydrolysis: Mix the drug solution with 1N HCl and heat at 80°C for a specified period.

- Alkaline Hydrolysis: Mix the drug solution with 1N NaOH and heat at 80°C for a specified period.
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
- Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.
- Thermal Degradation: Heat the solid drug at a high temperature (e.g., 105°C) for a specified period.

After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

The following diagram outlines the workflow for a typical stability testing protocol.

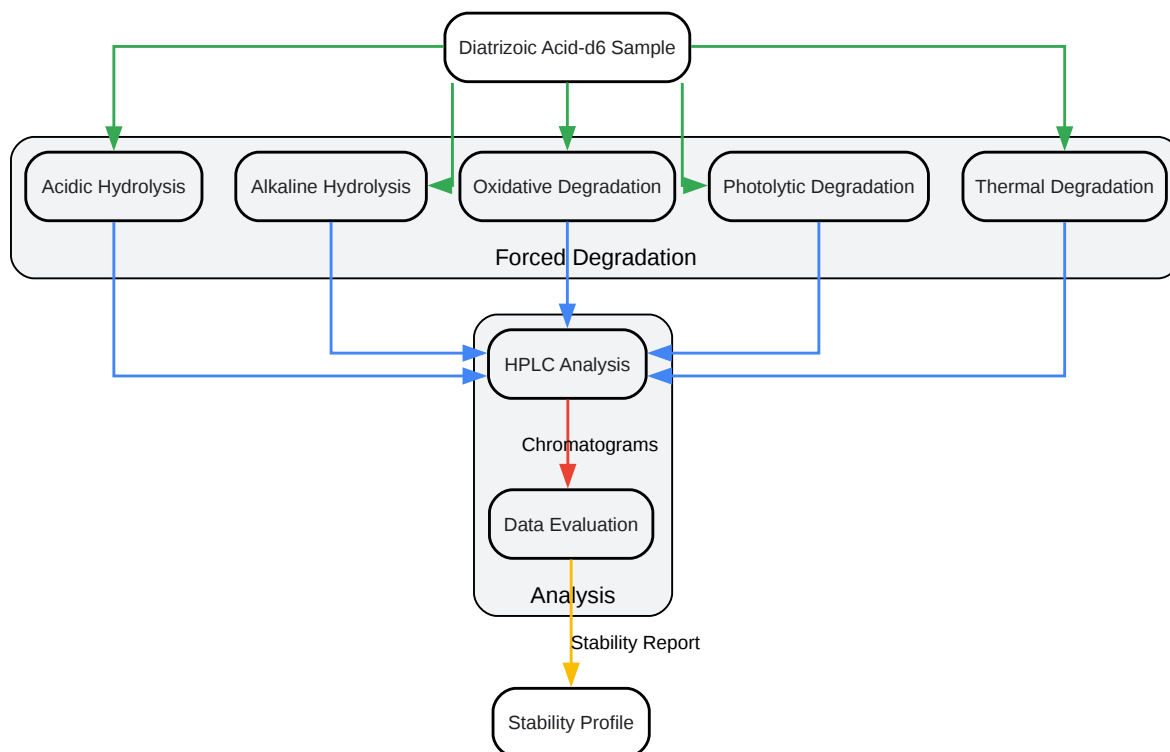


Figure 2: Workflow for Stability Testing

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Figure 2: Workflow for Stability Testing

#### Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical guide provides a foundational understanding of the chemical properties and stability of **Diatrizoic acid-d6**. The provided experimental protocol serves as a starting point for developing a robust, stability-indicating analytical method, which is essential for the quality control and successful application of this compound in research and development.

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